Discovery of thienopyridines as Src-family selective Lck inhibitors

,

Bioorganic & Medicinal Chemistry Letters,

2007,

17(5),

1167-1171

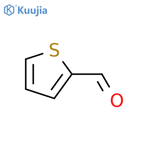

![3-Bromothieno[3,2-c]pyridin-4-amine structure](https://ja.kuujia.com/scimg/cas/799293-85-9x500.png)